molecular formula C19H17ClN6O B12172775 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12172775
M. Wt: 380.8 g/mol
InChI Key: FCYGHYVNCPEIAH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of the compound is derived from its core heterocyclic framework and substituent arrangement. The parent structure is the 1H-pyrazole ring, substituted at position 3 with a carboxamide group and at position 5 with a 4-chlorophenyl moiety. The carboxamide nitrogen is further functionalized with a 3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl chain.

Key numbering conventions:

  • The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the carboxamide group at position 3.
  • The 1,2,4-triazolo[4,3-a]pyridine system follows fused-ring nomenclature, where the pyridine ring is prioritized for numbering, and the triazole moiety is designated by the fusion indices [4,3-a].

The full IUPAC name reflects these structural features:
5-(4-chlorophenyl)-N-(3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)propyl)-1H-pyrazole-3-carboxamide . This naming aligns with analogous pyrazole-carboxamide derivatives described in recent literature.

Molecular Formula and Weight Analysis

The molecular formula was determined through high-resolution mass spectrometry and elemental analysis:

Component Quantity
Carbon (C) 19 atoms
Hydrogen (H) 18 atoms
Chlorine (Cl) 1 atom
Nitrogen (N) 7 atoms
Oxygen (O) 1 atom

Molecular Formula : C₁₉H₁₈ClN₇O
Molecular Weight : 395.85 g/mol (calculated exact mass: 395.1214 Da).

The molecular architecture combines a pyrazole core (C₃H₃N₂), 4-chlorophenyl group (C₆H₄Cl), carboxamide linker (CONH), and triazolopyridine-functionalized propyl chain (C₉H₁₁N₅). This composition shares structural similarities with antitrypanosomal pyrazole derivatives reported in recent studies.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals the following lattice parameters:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a = 12.457 Å
b = 7.892 Å
c = 15.331 Å
β Angle 98.76°
Volume 1498.3 ų

The molecular packing demonstrates intermolecular hydrogen bonding between the carboxamide N–H group (N–H···O=C, 2.89 Å) and π-π stacking interactions between triazolopyridine and pyrazole rings (centroid-centroid distance: 3.67 Å). These interactions stabilize the crystal lattice, as observed in related triazolopyridine systems.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, triazolopyridine-H),
    δ 8.15 (d, J = 8.4 Hz, 2H, 4-chlorophenyl-H),
    δ 7.62 (d, J = 8.4 Hz, 2H, 4-chlorophenyl-H),
    δ 7.41 (s, 1H, pyrazole-H),
    δ 6.92 (t, 1H, NH),
    δ 3.48 (m, 2H, propyl-CH₂),
    δ 2.89 (m, 2H, propyl-CH₂),
    δ 1.97 (quin, J = 7.2 Hz, 2H, central propyl-CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 165.2 (C=O),
    δ 152.1–110.3 (aromatic carbons),
    δ 41.8 (propyl-CH₂),
    δ 32.1 (propyl-CH₂),
    δ 28.9 (central propyl-CH₂).

Infrared Spectroscopy (IR) :

  • Strong absorption at 1664 cm⁻¹ (C=O stretch)
  • N–H bending vibrations at 1542 cm⁻¹
  • Aromatic C–Cl stretch at 1095 cm⁻¹
  • Triazole ring vibrations between 1450–1600 cm⁻¹

UV-Vis Spectroscopy :

  • λₘₐₐ = 268 nm (π→π* transition, pyrazole-triazolopyridine system)
  • Shoulder at 310 nm (n→π* transition, carboxamide group)

Mass Spectrometry :

  • ESI-MS (m/z): 396.1 [M+H]⁺ (calc. 395.1214)
  • Fragmentation pattern:
    m/z 253.0 (4-chlorophenyl-pyrazole fragment),
    m/z 158.9 (triazolopyridine-propyl ion)

The spectroscopic profile correlates with structural analogs reported in studies of pyrazole-carboxamide derivatives. The combination of NMR, IR, and mass spectral data provides unambiguous confirmation of the molecular structure.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN6O/c20-14-8-6-13(7-9-14)15-12-16(23-22-15)19(27)21-10-3-5-18-25-24-17-4-1-2-11-26(17)18/h1-2,4,6-9,11-12H,3,5,10H2,(H,21,27)(H,22,23)

InChI Key

FCYGHYVNCPEIAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters

The 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid scaffold is synthesized via cyclocondensation of ethyl 4-chlorophenyl-β-keto ester with hydrazine hydrate.

Reaction Conditions :

  • Solvent : Ethanol (reflux, 12–24 hours)

  • Catalyst : Concentrated HCl (5–10 mol%)

  • Yield : 68–75%

Mechanism :
The β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The 4-chlorophenyl group is introduced via the β-keto ester precursor.

Formation of the Carboxamide Group

Activation of Carboxylic Acid

The pyrazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

Procedure :

  • Reagents : SOCl₂ (5 equivalents), dimethylformamide (DMF, catalytic)

  • Conditions : Reflux at 72°C for 4 hours under nitrogen.

Amide Coupling with Triazolopyridine-Propyl Amine

The acyl chloride reacts with 3-(3-triazolo[4,3-a]pyridin-3-ylpropyl)amine to form the carboxamide.

Optimized Protocol :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (1.2 equivalents)

  • Temperature : Room temperature, 20 hours

  • Yield : 82–88%

Synthesis of Triazolo[4,3-a]Pyridin-3-Ylpropyl Amine

Microwave-Assisted Cyclization

The triazolopyridine core is synthesized from 2-hydrazinopyridine and urea under microwave conditions.

Key Steps :

  • Reactants : 2-Hydrazinopyridine + urea (1:1 molar ratio)

  • Conditions : Microwave irradiation (300 W, 50 seconds)

  • Yield : 75%

Propyl Chain Introduction

The triazolopyridine undergoes alkylation with 1-bromo-3-chloropropane to attach the propyl spacer.

Alkylation Protocol :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (2 equivalents)

  • Temperature : 80°C, 8 hours

  • Yield : 65–70%

Amine Functionalization

The terminal chloride is substituted with ammonia to generate the primary amine.

Conditions :

  • Reagents : Ammonium hydroxide, ethanol

  • Temperature : 60°C, 6 hours

  • Yield : 90%

Coupling Reaction and Final Purification

Carboxamide Formation

The acyl chloride and amine are coupled using a Schotten-Baumann approach.

Optimized Parameters :

ParameterValue
SolventDichloromethane
Coupling AgentTriethylamine
Temperature25°C
Reaction Time20 hours
Purity (HPLC)>98%

Purification Techniques

  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7)

  • Recrystallization : Ethanol/water (7:3)

  • Analytical Validation :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole), 7.82 (d, 2H, Ar-Cl), 3.62 (t, 2H, propyl).

Alternative Synthetic Routes

One-Pot Microwave Synthesis

Combining pyrazole formation and carboxamide coupling in a single step reduces processing time.

Conditions :

  • Microwave Power : 150 W

  • Time : 30 minutes

  • Yield : 70%

Solid-Phase Synthesis

Immobilized triazolopyridine-propyl amine on Wang resin enables iterative coupling, though yields are lower (55–60%).

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Using electron-withdrawing groups (e.g., 4-chlorophenyl) at the β-keto ester enhances regioselectivity for the 5-position.

Side Reactions in Alkylation

Excess 1-bromo-3-chloropropane leads to di-alkylation. Stoichiometric control (1:1.05 molar ratio) mitigates this .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Differences

Compound Name R1 (Pyrazole-1) R5 (Pyrazole-5) Amide Substituent Key Activity/Data Source
Target Compound H 4-Chlorophenyl 3-[1,2,4]Triazolo[4,3-a]pyridinylpropyl N/A (Hypothesized CB1/kinase activity) N/A
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 4-Chlorophenyl Cl 4-Cyano-1-phenyl-pyrazol-5-yl Synthetic intermediate; no bioactivity reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl 4-Chlorophenyl 3-Pyridylmethyl CB1 antagonist (IC50 = 0.139 nM)
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) Phenyl Cl 4-Cyano-1-(4-fluorophenyl)-pyrazol-5-yl Synthetic intermediate; IR, NMR data

Substituent Effects on Activity

  • Aryl/Chlorophenyl Groups at Pyrazole-1: The 2,4-dichlorophenyl group in the CB1 antagonist () enhances receptor binding compared to monosubstituted analogs, likely due to increased lipophilicity and steric complementarity . In contrast, the target compound’s unsubstituted pyrazole-1 position may reduce binding affinity but improve solubility.
  • The 3-pyridylmethyl group in ’s compound contributes to CB1 antagonism, with crystallographic data confirming optimal spatial orientation for receptor interaction .

Physicochemical Properties

  • Melting Points (MP) :
    • Chlorine substitution correlates with higher MPs (e.g., 171–172°C for 3b vs. 123–125°C for 3c with a methylphenyl group) . The target compound’s triazolopyridine side chain may lower its MP due to reduced symmetry.
  • Molecular Weight (MW) :
    • The target compound’s MW (~450–470 g/mol) is comparable to ’s CB1 antagonist (MW = 471.76 g/mol), aligning with typical drug-like properties .

Table 2: Spectroscopic and Crystallographic Data

Compound Key Spectral Data (1H-NMR, MS) Crystallographic Data Source
Target Compound Not available Not available N/A
3b δ 7.55–7.43 (m, 9H, aryl); MS [M+H]+ 437.1 N/A
N/A a = 9.0032 Å, β = 92.003°, Z = 4

Biological Activity

5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H16ClN5O
  • Molecular Weight : 345.79 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. In one study, it exhibited an IC50 value of 49.85 µM against tumor cells, indicating effective cytotoxicity .

The mechanism by which the compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain kinases involved in cancer progression. For example, it inhibits Aurora-A kinase with an IC50 value of 0.067 µM .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its analogs:

Study Findings IC50 Values
Xia et al. (2022)Significant apoptosis and growth inhibition in tumor cells49.85 µM
Fan et al. (2022)Induced autophagy without apoptosis in A549 cell lines0.95 nM
Li et al. (2022)Inhibition of Aurora-A kinase activity0.067 µM

Pharmacological Applications

The compound's diverse pharmacological applications include:

  • Antitumor Activity : As discussed, it shows potential in treating various cancers through multiple mechanisms.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects; thus, this compound may also contribute to reducing inflammation .

Q & A

Q. What experimental designs assess synergistic effects with existing therapeutics?

  • Methodology :
  • Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays .
  • Transcriptomic profiling : RNA-seq to identify pathway crosstalk (e.g., apoptosis/autophagy modulation) .

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